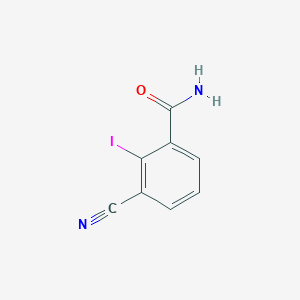

3-Cyano-2-iodobenzamide

Description

Contextual Significance of Halogenated Benzoic Acid Derivatives in Organic Chemistry

Halogenated benzoic acid derivatives are a cornerstone of modern organic and medicinal chemistry. researchgate.netontosight.ai The introduction of a halogen atom onto the benzoic acid scaffold profoundly influences the molecule's physical and chemical properties. stackexchange.com Halogens exert a strong negative inductive effect, withdrawing electron density from the aromatic ring and increasing the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. stackexchange.com This enhanced acidity is a critical factor in many chemical reactions. researchgate.net

The position and nature of the halogen substituent are crucial. For instance, ortho-halogenated benzoic acids are generally more acidic than their meta- and para-isomers, a phenomenon partly attributed to the "ortho effect," which involves both electronic and steric factors. stackexchange.com This substitution pattern can force the carboxyl group out of the plane of the aromatic ring, influencing its reactivity. stackexchange.com Furthermore, the carbon-halogen bond serves as a reactive site for a multitude of transformations, most notably in transition metal-catalyzed cross-coupling reactions. acs.org This reactivity allows for the facile introduction of carbon, nitrogen, and oxygen-based substituents, making halogenated benzoic acids indispensable precursors for pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

Strategic Importance of Cyano and Iodo Functionalities as Synthetic Handles

The synthetic utility of 3-Cyano-2-iodobenzamide is derived directly from its two key functional groups: the iodo and cyano moieties. Each group serves as a "synthetic handle," a reactive site that chemists can selectively manipulate to build more complex structures.

The iodo group is particularly valued in organic synthesis. The carbon-iodine bond is the weakest among the carbon-halogen bonds (excluding astatine), making iodine an excellent leaving group. This property is extensively exploited in a wide array of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.netbeilstein-journals.org The iodoarene moiety can also be activated under transition-metal-free conditions, presenting greener alternatives for synthesis. acs.org Furthermore, iodoarenes are precursors to hypervalent iodine reagents, which are environmentally benign and powerful oxidants used in a variety of transformations. acs.orgjst.go.jpacs.org In the context of 2-iodobenzamides specifically, the iodine atom is crucial for catalytic cycles involving hypervalent iodine, facilitating the oxidation of alcohols. jst.go.jp

The cyano group (–C≡N) is one of the most versatile functionalities in organic synthesis. researchgate.net Its strong electron-withdrawing nature can influence the reactivity of the aromatic ring. More importantly, the cyano group can be transformed into a wide range of other functional groups. researchgate.net It can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. This versatility allows for significant molecular diversification from a single precursor. The nitrile functionality can also participate directly in cycloaddition reactions and can act as a directing group in C-H bond functionalization reactions, enabling the introduction of substituents at specific positions. researchgate.net The development of electrophilic "CN+" transfer reagents has further expanded the toolkit for cyanation reactions. rsc.org

Scope of Academic Research on this compound and Related Benzo-Fused Scaffolds

Academic research has leveraged the dual reactivity of 2-iodobenzamides, including structures analogous to this compound, to construct a diverse array of benzo-fused heterocyclic scaffolds. These scaffolds are prevalent in biologically active molecules and functional materials. nih.gov The general strategy involves a reaction at the iodo-substituted position, often followed by a cyclization event involving the amide functionality or another group on the molecule.

One prominent area of research is the synthesis of nitrogen-containing heterocycles. For example, palladium-catalyzed cascade reactions of N-propargyl-2-iodobenzamides with boronic acids have been developed to produce 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones stereoselectively. beilstein-journals.org Similarly, copper-catalyzed tandem reactions of 2-iodobenzamides with 2-iodobenzylcyanides have been used to create benzo-fused pyridoindolone derivatives. researchgate.net Research has also demonstrated that 2-iodobenzamide (B1293540) derivatives can undergo radical cyclization reactions to form macrolactams or, under certain conditions, yield unexpected biphenyl (B1667301) products. researchgate.netscielo.br

The cyano group adds another layer of synthetic potential. Researchers have developed methods for synthesizing 3-cyanoindoles and 2-aryl-3-cyanobenzofurans using related starting materials, highlighting the utility of the cyano group as a key functional element in the final product. researchgate.netresearchgate.net These methodologies often involve cascade processes where multiple bonds are formed in a single operation, showcasing the efficiency of using highly functionalized starting materials like this compound. researchgate.net The construction of these benzo-fused systems is of significant interest due to their prevalence in natural products and pharmaceuticals. nih.gov

Data Tables

Table 1: Physicochemical Properties of the Related Compound 3-Cyano-2-iodobenzoic acid

| Property | Value | Source |

| Molecular Formula | C₈H₄INO₂ | nih.gov |

| Molecular Weight | 273.03 g/mol | nih.gov |

| CAS Number | 106589-22-4 | nih.gov |

| IUPAC Name | 3-cyano-2-iodobenzoic acid | nih.gov |

Table 2: Examples of Benzo-Fused Scaffolds Synthesized from 2-Iodobenzamide Derivatives

| Starting Material Type | Reagents | Catalyst | Product Scaffold | Source |

| N-Propargyl-2-iodobenzamides | Arylboronic Acids | Palladium | 4-Methylene-3,4-dihydroisoquinolin-1(2H)-ones | beilstein-journals.org |

| 2-Iodobenzamides | 2-Iodobenzylcyanides | Copper | Benzo-fused Pyridoindolones | researchgate.net |

| 2-Iodobenzamides with allyl/alkyne tethers | Tri-n-butyltin hydride | AIBN (initiator) | Macrolactams / Biphenyls | researchgate.netscielo.br |

| 2-Iodobenzylcyanides | Aryl Aldehydes | Copper | 2-Aryl-3-cyanobenzofurans | researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C8H5IN2O |

|---|---|

Molecular Weight |

272.04 g/mol |

IUPAC Name |

3-cyano-2-iodobenzamide |

InChI |

InChI=1S/C8H5IN2O/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3H,(H2,11,12) |

InChI Key |

GGWWADFODSAKMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)N)I)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyano 2 Iodobenzamide and Analogous Structures

Precursor-Based Synthesis Routes for Substituted Iodobenzamides

The synthesis of substituted iodobenzamides often commences from readily available precursors, such as 2-iodobenzamide (B1293540). These precursors serve as versatile scaffolds for building molecular complexity through various cross-coupling and cyclization reactions.

One prevalent strategy involves the copper-catalyzed Ullmann-type coupling of N-substituted 2-iodobenzamides with other molecules. For instance, the reaction of N-substituted 2-iodobenzamides with enaminones can lead to the formation of quinazolinones through a domino reaction sequence. rsc.org Similarly, 2-iodobenzamide derivatives can be reacted with benzylamine, allylamine, or cinnamylamine (B1233655) in the presence of a copper catalyst to achieve N-arylation, followed by an intramolecular C-H amidation to yield quinazolinone derivatives. researchgate.net

Palladium-catalyzed reactions also feature prominently in the functionalization of iodobenzamide precursors. For example, N-substituted 2-iodobenzamides can undergo carbonylative cyclization with phenyl formate (B1220265) under solvent-free conditions to produce phthalimides. rsc.org Another approach involves the Sonogashira coupling of 2-iodobenzamide with terminal alkynes, followed by further transformations to access a variety of heterocyclic structures. A detailed procedure for the Sonogashira coupling of 2-iodobenzamide with 1-hexyne (B1330390) is provided below:

| Reactants | Catalyst/Reagents | Solvent/Conditions | Product | Yield |

| 2-Iodobenzamide, 1-Hexyne | Pd(OAc)₂, CuI, PPh₃, Et₃N | DMF, 60 °C, 16 h | 2-(1-Hexynyl)benzamide | 90% |

This table illustrates a typical Sonogashira coupling reaction for the functionalization of a 2-iodobenzamide precursor. orgsyn.org

Furthermore, 2-iodobenzamide derivatives are key starting materials for the synthesis of spiro isoindolinone-indolines and 1,2-disubstituted indoles. researchgate.net These transformations highlight the utility of precursor-based strategies in generating a diverse array of complex nitrogen-containing heterocycles.

Regioselective Iodination Strategies for Benzamide (B126) Derivatives

The direct and selective introduction of an iodine atom onto a benzamide framework is a powerful tool for creating synthetic intermediates. The amide functional group can act as a directing group, guiding the halogenation to specific positions on the aromatic ring.

Various transition metal-catalyzed C-H functionalization reactions have been developed for the regioselective iodination of benzamides. For example, palladium(II) catalysts, promoted by a Brønsted acid, can effectively halogenate the aromatic ring of benzamide derivatives. rsc.org In one method, palladium(II) acetate (B1210297) is used in combination with molecular iodine as the sole oxidant for the ortho-C–H iodination of benzamides. nih.gov The reaction conditions for the ortho-iodination of a model benzamide are summarized below:

| Substrate | Catalyst/Reagents | Solvent/Conditions | Yield |

| Benzamide | 5 mol % Pd(OAc)₂, I₂, CsOAc | DMSO, 65 °C, 5 h | 15% (with 58% dimer) |

This table shows the conditions for a palladium-catalyzed ortho-iodination of benzamide, highlighting the formation of a dimeric byproduct. nih.gov

To overcome challenges such as the formation of dimers, alternative catalytic systems have been explored. Nickel(II)-mediated regioselective C-H monoiodination of arenes, including benzamides, using molecular iodine has been reported. researchgate.net Rhodium(III) catalysis has also been employed for the iodination of benzamides using N-iodosuccinimide (NIS) as the iodine source. nih.gov Furthermore, iridium-catalyzed regioselective C–H iodination of benzamides offers another avenue for achieving desired substitution patterns. rsc.org The choice of catalyst and directing group strategy is crucial for controlling the regioselectivity of the iodination reaction.

Introduction of the Cyano Group in Benzoic Acid/Amide Frameworks

The cyano group is a valuable functional group in organic synthesis, serving as a precursor to amines, carboxylic acids, and various heterocyclic systems. numberanalytics.com Its introduction into a benzoic acid or benzamide framework can be achieved through several methods.

One common approach is the nucleophilic substitution of a halogenated precursor with a cyanide salt. For instance, the synthesis of 5-Bromo-2-cyano-4-formylbenzoic acid involves the introduction of the cyano group via a nucleophilic substitution reaction on an appropriate precursor. evitachem.com Another method involves the use of trimethylsilyl (B98337) cyanide (TMSCN) in a polar aprotic solvent like dimethylformamide (DMF) to efficiently introduce the cyano group.

The direct cyanation of C-H bonds is also an emerging strategy. For example, a copper-catalyzed cyanation of indoles using acetonitrile (B52724) as the cyano source has been developed, proceeding through a sequential iodination/cyanation process in one pot. researchgate.net While not directly applied to 3-cyano-2-iodobenzamide, this methodology suggests the potential for direct C-H cyanation on benzamide substrates.

The conversion of a nitrile to an amide, a reverse transformation, can be achieved through hydration. This reaction is often mediated by a base such as sodium hydroxide (B78521) in a suitable solvent like isopropanol. oatext.com The conditions for the hydration of various benzonitriles are presented below:

| Substrate | Reagents | Solvent/Conditions | Yield |

| 4-Methylbenzonitrile | NaOH | Isopropanol, 60 °C, 24 h | 93% |

| 4-Chlorobenzonitrile | NaOH | Isopropanol, 60 °C, 24 h | 97% |

| 3-Methoxybenzonitrile | NaOH | Isopropanol, 60 °C, 24 h | 95% |

This table showcases the base-mediated hydration of various substituted benzonitriles to their corresponding benzamides. oatext.com

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of the desired product in any synthetic sequence. This involves a systematic variation of parameters such as catalyst, solvent, base, temperature, and reaction time.

In the context of synthesizing substituted benzamides, several studies have detailed the optimization process. For the palladium-catalyzed reaction of propargyl 2-iodobenzamide with phenylboronic acid, a screen of different solvents, bases, and catalyst systems was performed. nih.gov It was found that using ethanol (B145695) as a solvent and PdCl₂(dppf) as the catalyst provided the best results.

Similarly, in the copper-catalyzed tandem reaction of Ugi-adducts with 1,3-indandione, various copper sources, bases, and solvents were evaluated. rug.nl The optimal conditions were determined to be 5 mol% CuCl₂, cesium carbonate as the base, and acetonitrile as the solvent at 90 °C.

For the oxidative cleavage of pyrrolidine-2-methanols using a 2-iodobenzamide catalyst, the solvent system and temperature were critical factors. nii.ac.jp A 10:1 mixture of dimethyl carbonate and DMF at 50 °C was found to be optimal. These examples underscore the importance of fine-tuning reaction parameters to achieve efficient and clean transformations in the synthesis of complex molecules like this compound.

Mechanistic Investigations of Reactions Involving 3 Cyano 2 Iodobenzamide

Radical-Mediated Transformations

Radical reactions offer a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The iodine substituent on 3-Cyano-2-iodobenzamide makes it a suitable precursor for the generation of aryl radicals, which can subsequently undergo a variety of transformations.

The generation of an aryl radical from this compound is the crucial first step in its radical-mediated transformations. Classically, this is achieved using stoichiometric reagents like a combination of AIBN (azobisisobutyronitrile) and tri-n-butyltin hydride (n-Bu3SnH). researchgate.netrsc.org More contemporary methods have emerged, including electroreductive strategies, which offer a milder and more sustainable approach. rsc.org An electroreductive process can reduce N-cyano-2-halobenzamides at the cathode surface to generate the key aryl radical intermediate. researchgate.net This is achieved through a single-electron reduction of the carbon-halogen bond, followed by dehalogenation. researchgate.net

Once formed, the 2-carbamoyl-6-cyanophenyl radical is a highly reactive intermediate. researchgate.net Its reactivity is governed by the presence of the adjacent cyano and benzamide (B126) functional groups. These radicals are versatile intermediates in organic synthesis, capable of participating in various reactions, including intramolecular cyclizations, hydrogen atom abstraction, and intermolecular coupling reactions. researchgate.netrsc.org For instance, it has been demonstrated that aryl radicals can engage in efficient hydrogen atom transfer (HAT) processes and can be employed for the functionalization of arenes. rsc.org

A significant application of the aryl radical generated from this compound and its derivatives is in intramolecular cyclization reactions to construct heterocyclic systems. researchgate.net An electroreductively generated aryl radical from N-cyano-2-halobenzamides can undergo a 5-exo-dig cyclization onto the nitrile group. researchgate.netresearchgate.net This process is regioselective and provides a convenient route to 3-iminoisoindolin-1-ones. researchgate.net

The proposed mechanism for this transformation involves several key steps researchgate.net:

Aryl Radical Formation: Cathodic single-electron reduction of the N-cyano-2-halobenzamide precursor generates the aryl radical.

Cyclization: The aryl radical undergoes an intramolecular 5-exo-dig cyclization to produce an imine radical intermediate.

Protonation/Reduction: This radical intermediate is then protonated to yield the final 3-iminoisoindolin-1-one product.

While 5-exo cyclizations are common, other pathways have been observed for related 2-iodobenzamide (B1293540) structures. For example, derivatives have been shown to undergo 11-endo and 15-endo aryl radical cyclizations to form macrolactams. researchgate.net In some cases, the initial 5-exo cyclization can be followed by a neophyl rearrangement, leading to products that appear to be from a 6-endo cyclization. rsc.org The specific pathway taken often depends on the substitution pattern of the starting material and the reaction conditions.

| Precursor Type | Radical Generation Method | Observed Cyclization Pathway | Product Type | Reference |

|---|---|---|---|---|

| N-Cyano-2-halobenzamides | Electroreductive | 5-exo-dig | 3-Iminoisoindolin-1-ones | researchgate.net |

| N-Vinylic 2-iodobenzamides | Bu3SnH/AIBN | 5-exo | Cyclized Lactams | rsc.org |

| 2-Iodobenzamide Derivatives | Bu3SnH/AIBN | 11-endo / 15-endo | Macrolactams | researchgate.net |

In radical reactions involving this compound, the desired cyclization pathway often competes with other reactions. One of the most common side reactions is hydrogen atom abstraction, also known as hydrogenolysis. scielo.br In this process, the generated aryl radical abstracts a hydrogen atom from a donor in the reaction mixture (such as the solvent or Bu3SnH), leading to the formation of the reduced, uncyclized product, 3-cyanobenzamide. researchgate.netscielo.br Studies on 2-iodobenzamide isomers have shown that this hydrogenolysis product is often formed, sometimes exclusively. researchgate.netscielo.br

Another potential side reaction is the formation of biphenyl (B1667301) compounds. This intermolecular reaction occurs when the aryl radical reacts with an aromatic solvent, such as benzene (B151609). scielo.br Research on related 3-iodobenzamide (B1666170) isomers has demonstrated that under certain conditions, biphenyl derivatives can be the primary products isolated. scielo.br This highlights the importance of solvent choice and concentration in directing the reaction toward the desired intramolecular cyclization.

Transition Metal-Catalyzed Reaction Mechanisms

Transition metal catalysis provides a powerful and versatile platform for forming new bonds, and this compound is an excellent substrate for these reactions, particularly due to its reactive carbon-iodine bond.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for creating carbon-carbon bonds. mt.comnobelprize.org this compound, as an aryl iodide, is a highly reactive coupling partner in these transformations. wikipedia.org The general mechanisms for the Suzuki-Miyaura and Sonogashira reactions, while differing in their coupling partners, follow a similar catalytic cycle. libretexts.orgslideshare.net

The catalytic cycle typically involves three main steps libretexts.org:

Oxidative Addition: The cycle begins with the oxidative addition of the C-I bond of this compound to a low-valent palladium(0) complex. This forms a square planar palladium(II) intermediate, Ar-Pd(II)-I, where 'Ar' is the 2-carbamoyl-6-cyanophenyl group.

Transmetalation: In the Suzuki-Miyaura reaction, an organoboron compound (in the presence of a base) undergoes transmetalation, transferring its organic group to the palladium center and displacing the iodide. mt.comlibretexts.org In the Sonogashira reaction, a terminal alkyne is activated by a copper(I) co-catalyst to form a copper acetylide, which then transfers the acetylenic group to the palladium complex. wikipedia.orgslideshare.net

Reductive Elimination: The final step is the reductive elimination of the two coupled organic groups from the palladium(II) center. This forms the desired C-C bond in the product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. libretexts.org

| Catalytic Step | Suzuki-Miyaura Pathway | Sonogashira Pathway |

|---|---|---|

| Aryl Halide | This compound | This compound |

| Coupling Partner | Organoboron Compound (e.g., Ar'-B(OH)2) | Terminal Alkyne (e.g., H-C≡C-R) |

| Step 1: Oxidative Addition | This compound + Pd(0) → Ar-Pd(II)-I | This compound + Pd(0) → Ar-Pd(II)-I |

| Step 2: Transmetalation | Ar-Pd(II)-I + Ar'-B(OH)2 → Ar-Pd(II)-Ar' | Ar-Pd(II)-I + Cu-C≡C-R → Ar-Pd(II)-C≡C-R |

| Step 3: Reductive Elimination | Ar-Pd(II)-Ar' → Ar-Ar' + Pd(0) | Ar-Pd(II)-C≡C-R → Ar-C≡C-R + Pd(0) |

Copper catalysis offers an alternative and complementary approach to palladium for constructing cyclic molecules from this compound and its derivatives. These reactions often proceed through cascade or tandem mechanisms to build complex heterocyclic structures.

For example, N-substituted-2-iodobenzamides can react with compounds like malononitrile (B47326) in the presence of a copper(II) catalyst to synthesize functionalized isoquinolin-1(2H)-ones. semanticscholar.org The mechanism for such annulations can be complex, potentially involving a sequence of reactions such as Knoevenagel condensation, aryl hydroxylation, and an intramolecular Ullmann-type C-N or C-O bond formation. researchgate.net

Copper is also widely used to catalyze cycloaddition reactions. rsc.org A general mechanism for a copper-catalyzed [3+2] cycloaddition involves the formation of a copper-acetylide from a terminal alkyne (similar to the Sonogashira reaction). beilstein-journals.org This copper acetylide then reacts with a 1,3-dipole (such as an azide). The catalytic cycle is thought to involve the coordination of the copper(I) catalyst to the reactants, which facilitates the cyclization to form the five-membered heterocyclic ring. beilstein-journals.orgnih.gov While a specific mechanism for this compound in a copper-catalyzed cycloaddition is not detailed, the principles of copper catalysis suggest a pathway initiated by the interaction of the copper catalyst with one of the coupling partners to enable the subsequent cyclization event.

Hypervalent Iodine Chemistry and Catalysis

This compound serves as a precursor in the generation of hypervalent iodine species, which are powerful and environmentally benign oxidizing agents. These species are instrumental in a variety of oxidative transformations.

Hypervalent iodine reagents, particularly those in the +3 and +5 oxidation states, can be generated in situ from 2-iodobenzamide derivatives. jst.go.jpresearchgate.net This is typically achieved using a co-oxidant, with Oxone® (2KHSO₅·KHSO₄·K₂SO₄) being a common and eco-friendly choice. jst.go.jpresearchgate.netresearchgate.net The in situ generation of these active species is a key advantage, as it avoids the need to handle potentially explosive pentavalent iodine compounds directly. beilstein-journals.orgd-nb.info

Research has shown that the electronic properties of the benzamide ring influence the rate of formation of the active iodine(V) species. For instance, electron-donating groups, such as a methoxy (B1213986) group at the 5-position, can accelerate the generation of the pentavalent iodine species, leading to higher catalytic reactivity at room temperature. beilstein-journals.orgd-nb.infonsf.gov The reactivity of these in situ generated species is demonstrated in the efficient oxidation of alcohols to aldehydes and ketones. jst.go.jpresearchgate.netresearchgate.net

The ortho-relationship between the iodine atom and the amide group in 2-iodobenzamides is crucial for their catalytic activity. jst.go.jp This proximity allows for an intramolecular interaction between the iodine and the oxygen of the amide group (I---O). jst.go.jpnih.gov X-ray crystallographic analysis of related 2-iodoxybenzamides has confirmed the presence of a pseudo-benziodoxole structure, where this intramolecular I---O secondary bond is observed. jst.go.jp

This intramolecular interaction is believed to play a significant role in stabilizing the hypervalent iodine species, which in turn enhances the catalyst's stability and can influence its reactivity. jst.go.jpnih.govmanchester.ac.uk In conformationally rigid systems, such as lactam-type 2-iodobenzamide catalysts, this intramolecular I---O interaction is thought to be more efficient, leading to higher reactivity in oxidation reactions. jst.go.jpnih.gov Computational studies using Density Functional Theory (DFT) have further underscored the importance of such intramolecular interactions in stabilizing the catalyst and lowering activation energies. nih.govmanchester.ac.uk

The catalytic cycle for the oxidation of alcohols using 2-iodobenzamide catalysts and a co-oxidant like Oxone® involves several key steps. beilstein-journals.orgd-nb.info A plausible mechanism begins with the oxidation of the monovalent iodobenzamide (I) to a trivalent iodine species (III) and subsequently to a pentavalent iodine species (V) by the co-oxidant. beilstein-journals.orgd-nb.info

This in situ generated pentavalent iodine species is the active oxidant that reacts with the alcohol, converting it to the corresponding carbonyl compound (aldehyde or ketone). beilstein-journals.orgd-nb.info In this process, the iodine(V) species is reduced back to a trivalent iodine species. beilstein-journals.orgd-nb.info The catalytic cycle is completed by the re-oxidation of the trivalent iodine species back to the active pentavalent state by the co-oxidant. beilstein-journals.orgd-nb.info In some cases, primary alcohols can be further oxidized to carboxylic acids. researchgate.netresearchgate.net The formation of the pentavalent iodine species from the trivalent intermediate is suggested to be the rate-determining step in this catalytic cycle. beilstein-journals.org

Interactive Data Table: Oxidation of Benzhydrol to Benzophenone Catalyzed by Substituted N-isopropyl-2-iodobenzamides beilstein-journals.org

| Substituent at Position 5 | Reaction Time (h) | Yield (%) |

| -NO₂ | 24 | 10 |

| -CO₂Me | 24 | 33 |

| -OAc | 12 | 85 |

| -Cl | 12 | 90 |

| -H | 12 | 98 |

| -Me | 5 | 98 |

| -OMe | 3 | 99 |

Reaction conditions: Catalyst (0.3 equiv), Oxone® (2.5 equiv), Bu₄NHSO₄ (1 equiv) in MeNO₂/H₂O (8:3) at room temperature (25 °C).

Derivatization and Functionalization Strategies Employing 3 Cyano 2 Iodobenzamide

Regioselective Transformations of the Aromatic Core

The iodine substituent on the aromatic ring of 3-cyano-2-iodobenzamide serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These transformations are highly regioselective, occurring specifically at the carbon atom bearing the iodine.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgnih.gov The reaction of this compound with an aryl or vinyl boronic acid would be expected to yield the corresponding 2-aryl or 2-vinyl-3-cyanobenzamide derivative. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific coupling partners.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the aryl iodide with a terminal alkyne. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net The product of a Sonogashira coupling involving this compound would be a 3-cyano-2-(alkynyl)benzamide. This transformation is valuable for the synthesis of linear, rigid structures often found in molecular wires and other advanced materials.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the aryl iodide with a primary or secondary amine. wikipedia.orgacsgcipr.orgbeilstein-journals.org The reaction is catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand and requires a base. libretexts.orgorganic-chemistry.org Subjecting this compound to Buchwald-Hartwig amination conditions with various amines would lead to the formation of 2-amino-3-cyanobenzamide (B13949411) derivatives, which are important scaffolds in medicinal chemistry.

| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 2-R-3-cyanobenzamide |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(R-C≡C)-3-cyanobenzamide |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-(R¹R²N)-3-cyanobenzamide |

Chemical Modifications at the Amide Moiety

The primary amide group of this compound can undergo a range of chemical modifications to afford various derivatives.

One common transformation is N-alkylation , which involves the introduction of an alkyl group onto the nitrogen atom. nih.gov This can be achieved by treating this compound with an alkyl halide in the presence of a base. The resulting N-alkyl-3-cyano-2-iodobenzamide can exhibit altered solubility and biological activity compared to the parent compound.

Another important reaction is the dehydration of the primary amide to the corresponding nitrile. This transformation can be accomplished using various dehydrating agents, such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). In the case of this compound, this would result in the formation of 2-iodophthalonitrile, a precursor for phthalocyanine (B1677752) dyes and pigments.

| Transformation | Reagents | Product |

| N-Alkylation | R-X, Base | N-Alkyl-3-cyano-2-iodobenzamide |

| Dehydration | P₂O₅ or SOCl₂ | 2-Iodophthalonitrile |

Transformations of the Cyano Group (e.g., Hydrolysis, Reduction, Nucleophilic Addition)

The cyano group is a versatile functional group that can be converted into a variety of other functionalities. thieme-connect.denih.govresearchgate.net

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. lumenlearning.comchemistrysteps.comyoutube.comresearchgate.net Partial hydrolysis of the cyano group in this compound under controlled conditions could potentially yield 2-iodo-3-carbamoylbenzamide, while complete hydrolysis would lead to 2-iodophthalic acid.

Reduction: The cyano group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. researchgate.netlibretexts.orggoogle.com The reduction of the cyano group in this compound would produce (2-amino-3-iodophenyl)methanamine, a difunctional molecule with potential for further elaboration.

Nucleophilic Addition: The electrophilic carbon atom of the nitrile group is susceptible to nucleophilic attack. libretexts.org For instance, the addition of organometallic reagents like Grignard reagents (RMgX) can lead to the formation of ketones after hydrolysis of the intermediate imine. This would provide a route to 2-acyl-3-iodobenzamide derivatives. The electron-withdrawing nature of the cyano group can increase the reactivity of adjacent positions, making it a useful handle in certain synthetic strategies. nih.gov

| Transformation | Reagents/Conditions | Product |

| Hydrolysis (complete) | H₃O⁺ or OH⁻, heat | 2-Iodophthalic acid |

| Reduction | LiAlH₄ then H₂O | (2-Amino-3-iodophenyl)methanamine |

| Nucleophilic Addition | 1. RMgX 2. H₃O⁺ | 2-Acyl-3-iodobenzamide |

Selective Dehalogenation and Introduction of Other Halogens

The carbon-iodine bond in this compound can be selectively cleaved or transformed.

Selective Dehalogenation: The iodine atom can be removed through a process called hydrodehalogenation, which replaces the halogen with a hydrogen atom. organic-chemistry.org This can be achieved using various reducing agents, such as catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source. thieme-connect.deresearchgate.net This reaction would convert this compound into 3-cyanobenzamide. Photoredox catalysis offers a modern and often chemoselective method for dehalogenation. escholarship.org

Introduction of Other Halogens: Halogen exchange reactions can be employed to replace the iodine atom with other halogens. manac-inc.co.jp For example, a Finkelstein reaction could potentially be used to replace the iodine with chlorine or bromine, although this is more commonly performed in the opposite direction. manac-inc.co.jp More direct methods for introducing other halogens might involve multi-step sequences, such as conversion of the iodo-substituted compound to an organometallic intermediate followed by reaction with a halogenating agent.

| Transformation | Reagents/Conditions | Product |

| Selective Dehalogenation | H₂, Pd/C | 3-Cyanobenzamide |

| Halogen Exchange | e.g., CuCl, heat | 2-Chloro-3-cyanobenzamide |

Applications of 3 Cyano 2 Iodobenzamide As a Synthetic Building Block

Construction of Complex Nitrogen-Containing Heterocyclic Scaffolds

The reactivity of the carbon-iodine bond, particularly in palladium-, copper-, and nickel-catalyzed reactions, allows 3-cyano-2-iodobenzamide to undergo a variety of intramolecular and intermolecular cyclizations to form fused heterocyclic systems.

Isoquinolin-1(2H)-ones are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities. Transition-metal-catalyzed annulation reactions provide an efficient route to this scaffold. Utilizing this compound, these frameworks can be constructed through coupling with alkynes.

One of the most effective methods involves the palladium- and copper-cocatalyzed Sonogashira coupling of a 2-iodoanilide with a terminal alkyne, followed by an in-situ cyclization. While the substrate is a benzamide (B126), similar reactivity is expected. The reaction proceeds via the formation of a 2-alkynylbenzamide intermediate, which then undergoes intramolecular cyclization. Nickel-catalyzed annulation of 2-halobenzamides with alkynes also provides a robust pathway to substituted isoquinolinones. This method is notable for its efficiency and has been applied to the total synthesis of natural products like oxyavicine.

The general approach for these syntheses is outlined below:

Catalyst System : Typically involves a palladium source like Pd(OAc)₂ or a nickel catalyst.

Ligand : Phosphine (B1218219) ligands are often employed to stabilize the metal catalyst.

Base : A base such as triethylamine (B128534) (Et₃N) is required.

Solvent : Polar aprotic solvents like DMF are common.

The presence of the cyano group at the 3-position is anticipated to be well-tolerated under these reaction conditions, leading to the formation of cyano-substituted isoquinolinone derivatives, which are valuable for further functionalization.

Table 1: Representative Conditions for Isoquinolinone Synthesis from 2-Halobenzamides

| Catalyst | Ligand | Base | Coupling Partner | Product Type |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | Acrylates | Isoindolinone Acetates |

| Ni(OTf)₂/dppf | dppf | Cs₂CO₃ | Alkynes | Substituted Isoquinolones |

This table presents generalized conditions from literature for related 2-halobenzamides, which are applicable to this compound.

The isoindolinone core is a privileged structure in medicinal chemistry. This compound and its derivatives are excellent precursors for both isoindolinones and their imino-analogs.

A particularly direct application involves the electroreductive cyclization of N-cyano-2-halobenzamides. This reaction proceeds via an aryl radical intermediate that undergoes a 5-exo-dig cyclization onto the pendant cyanamide (B42294) group. This method provides a convenient route to a variety of 3-iminoisoindolin-1-ones. digitellinc.com The reaction outcome can be divergent depending on the anode material used, yielding either 3-iminoisoindolin-1-ones or 3-aminoisoindolin-1-ones. digitellinc.com

Furthermore, palladium-catalyzed intramolecular cyclization of 2-iodobenzamides bearing a 2-oxoethyl group on the nitrogen atom is an efficient method for synthesizing 3-acyl isoindolin-1-ones. digitellinc.com This highlights the versatility of the 2-iodobenzamide (B1293540) core in constructing diverse isoindolinone systems.

Table 2: Synthesis of Iminoisoindolinones from N-Cyano-2-halobenzamides

| Reaction Type | Key Reagents | Product | Yield Range |

|---|---|---|---|

| Electroreductive Cyclization | Graphite Rod Anode | 3-Iminoisoindolin-1-one | 30-75% |

Data derived from studies on N-cyano-2-halobenzamides. digitellinc.com

While direct cyclization of this compound to an indole (B1671886) is not straightforward, it serves as an excellent precursor for tandem reactions that construct the indole nucleus. A powerful and widely used strategy for indole synthesis from 2-iodoanilines involves a palladium-catalyzed Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization. digitellinc.comnih.govmdpi.comnih.govresearchgate.net This methodology can be adapted for this compound, likely requiring modification or participation of the amide group to facilitate the final ring closure.

The typical one-pot, two-step sequence is as follows:

Sonogashira Coupling : The C-I bond of this compound is coupled with a terminal alkyne using a palladium-copper catalyst system [e.g., PdCl₂(PPh₃)₂, CuI] and a base (e.g., Et₃N). This forms a 2-alkynylbenzamide intermediate.

Cyclization : The intermediate undergoes an intramolecular cyclization, where the amide nitrogen attacks the alkyne. This step can be promoted by the palladium catalyst or by changing the reaction conditions (e.g., solvent, base). nih.govmdpi.com

This sequence allows for the introduction of diversity at two positions of the resulting indole ring, dictated by the choice of the alkyne coupling partner. The cyano group on the benzamide starting material would be incorporated into the final indole structure, yielding a functionalized indole scaffold.

Furthermore, 2-iodoaryl compounds are precursors for more complex fused heterocyclic systems. Palladium-catalyzed cascade reactions of substrates like 3-(2-iodobenzyl)-indoles with alkynes have been shown to produce polycyclic indole structures, including fused seven-membered rings. nih.gov This demonstrates the potential of the 2-iodoaryl moiety, present in this compound, to be elaborated into complex tricyclic systems through carefully designed cascade reactions. nih.govrsc.orgresearchgate.net

Table 3: Tandem Sonogashira-Cyclization for Indole Synthesis

| Step | Catalyst System | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne, Et₃N | 2-Alkynylbenzamide |

This table outlines the general, well-established sequence for indole synthesis from 2-iodoanilines, which serves as a model for reactions with this compound. nih.govmdpi.com

The utility of this compound extends beyond the synthesis of the most common N-heterocycles. The reactive C-I bond can participate in cyclizations to form less common ring systems, including those incorporating other heteroatoms.

A notable example is the copper(I)-catalyzed three-component reaction of 2-iodobenzamides, elemental sulfur (S₈), and dichloromethane (B109758) (DCM). mdpi.com This reaction proceeds through a cascade of thiolation and annulation to construct 2,3-dihydro-4H-benzo[e] mdpi.commdpi.comthiazin-4-ones in moderate to good yields. mdpi.com In this transformation, DCM serves as the source for the CH₂ group. The use of 1,10-phenanthroline (B135089) as a ligand was found to be crucial for achieving high reaction yields. This method provides an efficient pathway to sulfur- and nitrogen-containing heterocyclic scaffolds from simple precursors.

Table 4: Synthesis of Benzo[e] mdpi.commdpi.comthiazin-4-ones

| Catalyst | Ligand | Reagents | Product |

|---|

Data derived from a study on the synthesis of benzo[e] mdpi.commdpi.comthiazin-4-ones from 2-iodobenzamides. mdpi.com

Precursor in Multicomponent Reactions for Molecular Diversity

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govmdpi.commdpi.comrsc.orgfrontiersin.org These reactions are highly valued for their efficiency and ability to rapidly generate libraries of diverse compounds. While isocyanide-based MCRs like the Ugi and Passerini reactions are well-known, the development of novel MCRs is an ongoing area of research. nih.govmdpi.comfrontiersin.org

Despite the potential of this compound, with its multiple functional groups, to serve as a building block in such reactions, its application as a precursor in multicomponent reactions is not well-documented in the scientific literature. The combination of the aryl iodide and amide functionalities suggests potential for participation in MCRs that involve transition-metal-catalyzed steps, but specific examples have not been prominently reported.

Utility in Advanced Total Synthesis of Complex Natural Products or Analogues

The total synthesis of complex natural products represents a pinnacle of achievement in organic chemistry, often requiring creative strategies and versatile building blocks. rsc.orgnih.govnih.govfrontiersin.org Functionalized aromatic compounds are frequently used as starting materials or key intermediates in the synthesis of alkaloids and other complex bioactive molecules.

However, a review of the available scientific literature does not indicate that this compound has been utilized as a key precursor in the total synthesis of a complex natural product or its analogues. While the heterocyclic scaffolds that can be synthesized from this compound are present in many natural products, its specific use in a multi-step total synthesis campaign has not been reported.

Advanced Characterization and Computational Studies of 3 Cyano 2 Iodobenzamide and Its Derivatives

High-Resolution Spectroscopic Methods for Structural Elucidation of Reaction Products and Intermediates

To unambiguously determine the structure of products and transient intermediates arising from reactions involving 3-Cyano-2-iodobenzamide, a suite of high-resolution spectroscopic techniques is employed.

Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the complex structures of organic molecules. Unlike one-dimensional NMR which plots signal intensity against a single frequency axis, 2D NMR displays correlations between different nuclei across two frequency axes, resolving spectral overlap and revealing connectivity. youtube.comnih.gov

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For a derivative of this compound, COSY spectra would reveal correlations between adjacent protons on the aromatic ring, helping to confirm their relative positions.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments map protons to the carbon atoms to which they are directly attached (¹J coupling). libretexts.orglibretexts.org It is a powerful method for assigning carbon signals by correlating them with their known attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for assembling the complete carbon skeleton of a molecule. It detects longer-range correlations between protons and carbons, typically over two or three bonds (²J and ³J). libretexts.orglibretexts.org This allows for the connection of molecular fragments, especially around quaternary carbons (carbons with no attached protons) like C2 (bearing the iodine) and C3 (bearing the cyano group) in the parent molecule. For instance, the amide protons (–NH₂) could show an HMBC correlation to the carbonyl carbon and to carbons C1 and C2 of the benzene (B151609) ring, confirming the benzamide (B126) substructure. researchgate.net In aromatic systems, the three-bond (³J) coupling is often stronger and more readily observed than the two-bond (²J) coupling. youtube.com

| Proton Signal (¹H) | COSY Correlations (to ¹H) | HMQC/HSQC Correlation (to ¹³C) | Key HMBC Correlations (to ¹³C) |

|---|---|---|---|

| H-4 | H-5 | C-4 | C-2, C-3, C-5, C-6 |

| H-5 | H-4, H-6 | C-5 | C-1, C-3, C-4, C-6 |

| H-6 | H-5 | C-6 | C-1, C-2, C-4, Carbonyl C=O |

| -NH₂ | None | None | Carbonyl C=O, C-1, C-2 |

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with a soft ionization technique like Electrospray Ionization (ESI), is vital for identifying transient or unstable intermediates in a reaction pathway. ESI allows for the analysis of polar, thermally labile molecules by transferring them from solution to the gas phase as intact ions. ijraset.com

Tandem Mass Spectrometry (MS/MS) further enhances structural analysis. In an ESI-MS/MS experiment, a specific ion of interest (a "parent" or "precursor" ion) corresponding to a suspected intermediate is selected. nih.gov This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller "daughter" or "product" ions. The resulting fragmentation pattern provides a structural fingerprint of the intermediate. This technique is crucial for distinguishing between isomers and confirming the connectivity of atoms within a transient species, thereby providing direct evidence for proposed reaction mechanisms. phcog.com The high resolving power of modern mass spectrometers allows for the determination of elemental compositions from exact mass measurements, lending further confidence to the identification of unknown species. nih.gov

Single Crystal X-Ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. illinois.edu This technique provides unequivocal proof of a molecule's structure by yielding accurate data on bond lengths, bond angles, and torsional angles.

For derivatives of this compound, this analysis would confirm the substitution pattern on the aromatic ring and reveal the conformation of the amide group relative to the ring. In a study of the closely related 2-iodobenzamide (B1293540), the aromatic ring was found to be inclined to the plane of the amide group by 44.37°. nih.gov Furthermore, X-ray diffraction elucidates the supramolecular assembly, showing how molecules are arranged in the crystal lattice through intermolecular interactions such as hydrogen bonds (e.g., N—H⋯O) and halogen bonds (e.g., C—I⋯π). nih.gov This information is critical for understanding the solid-state properties of the compound and its derivatives.

| Parameter | Value |

|---|---|

| Bond Length C-I (Å) | ~2.10 |

| Bond Length C=O (Å) | ~1.24 |

| Bond Length C-N (amide) (Å) | ~1.33 |

| Angle C-C-I (°) | ~121 |

| Angle C-C=O (°) | ~119 |

| Dihedral Angle (Aromatic Ring to Amide Plane) (°) | ~44.4 |

Computational Chemistry and Molecular Modeling

Computational methods complement experimental data by providing a theoretical framework to understand reactivity, structure, and intermolecular forces at the atomic level.

Density Functional Theory (DFT) has become a standard tool in computational chemistry for investigating chemical reactivity and reaction mechanisms. nih.govnih.gov By calculating the electronic structure of molecules, DFT can be used to map the potential energy surface of a reaction. This allows researchers to locate and characterize stationary points, including reactants, products, intermediates, and, most importantly, transition states. pku.edu.cn

The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. nih.gov By comparing the activation energies of different possible pathways (e.g., concerted vs. stepwise mechanisms), DFT calculations can predict the most likely reaction mechanism. mdpi.comresearchgate.net These theoretical studies can guide experimental design by identifying key intermediates to look for and by explaining observed product distributions and selectivities.

Computational chemistry is also extensively used to study the three-dimensional shapes (conformations) that a molecule can adopt and the non-covalent interactions between molecules. researchgate.net For a molecule like this compound, which has rotatable bonds (e.g., the C-C bond connecting the ring to the amide group), computational methods can identify the most stable conformations and the energy barriers for rotation between them. nih.gov

Furthermore, these models can be used to analyze and quantify the strength of various intermolecular interactions that dictate how molecules pack in the solid state. These include:

Hydrogen Bonding: Between the amide N-H donors and carbonyl oxygen or cyano nitrogen acceptors.

Halogen Bonding: An attractive interaction involving the electrophilic region on the iodine atom.

π-π Stacking: Between aromatic rings of adjacent molecules.

C-H···N/O Interactions: Weaker hydrogen bonds involving C-H groups. nih.gov

Understanding these interactions is crucial for crystal engineering, where the goal is to design and synthesize solid materials with specific, predictable properties. nih.govmdpi.com Hirshfeld surface analysis is one computational technique used to visualize and quantify these intermolecular contacts within a crystal structure. nih.govresearchgate.net

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the reactivity and selectivity of organic molecules in novel chemical transformations. In the context of this compound and its derivatives, these theoretical studies provide invaluable insights into potential reaction pathways, the influence of substituents, and the rational design of new synthetic methodologies. By modeling the electronic structure and energetic profiles of reactants, intermediates, and transition states, researchers can anticipate the outcomes of reactions before they are attempted in the laboratory, accelerating the discovery of new chemical entities and processes.

The presence of three distinct functional groups in this compound—the iodo, cyano, and benzamide moieties—offers multiple potential sites for chemical reactions. Computational models are instrumental in dissecting the electronic and steric effects that govern which of these sites is most likely to react under specific conditions. For instance, the strong electron-withdrawing nature of the cyano group can significantly influence the reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions. nih.gov DFT calculations can quantify this effect by calculating the activation barriers for key steps such as oxidative addition, which is often the rate-determining step in these catalytic cycles. acs.orgacs.org

Theoretical investigations have shown a significant correlation between the activation energies of C-N bond formation and the Hammett σ parameters, which quantify the electron-donating or -withdrawing ability of substituents on aryl halides. nih.gov Generally, electron-withdrawing groups, such as the cyano group in this compound, are predicted to lower the reaction barriers for nucleophilic aromatic substitution and related amination reactions, particularly when positioned ortho to the leaving group. nih.gov

Modeling Reaction Pathways and Transition States

A primary application of computational studies is the elucidation of detailed reaction mechanisms. For a hypothetical novel transformation of this compound, such as an intramolecular cyclization or a multi-component reaction, DFT can be employed to map out the potential energy surface of the reaction. This involves identifying all possible intermediates and the transition states that connect them. The calculated energies of these species allow for the determination of the most favorable reaction pathway.

For example, in a predicted intramolecular cyclization, computational analysis can help to determine whether the reaction is likely to proceed via a radical, anionic, or transition-metal-mediated mechanism. The geometries of the calculated transition states can reveal the origins of stereoselectivity, enabling the prediction of which diastereomer or enantiomer will be formed preferentially. chemrxiv.org

The following table illustrates hypothetical activation energies calculated using DFT for two competing pathways in a novel transformation of a this compound derivative. Such data helps in predicting the major product of the reaction.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Pathway A: Intramolecular Amination | TS-A | 18.5 | Major Product |

| Pathway B: Intermolecular Coupling | TS-B | 25.2 | Minor Product |

This table contains hypothetical data for illustrative purposes.

Predicting Regio- and Chemoselectivity

The multifunctionality of this compound derivatives presents challenges in controlling regio- and chemoselectivity. Computational models can predict which functional group will preferentially react. For instance, in a palladium-catalyzed cross-coupling reaction with an organometallic reagent, the reaction could potentially occur at the C-I bond or involve the cyano or amide groups.

By calculating the relative energies of the intermediates formed from the reaction at each site, the regioselectivity can be predicted. Similarly, in reactions involving multiple reagents, computational studies can forecast which combination of reactants is most likely to lead to the desired product.

The table below presents a hypothetical analysis of the predicted selectivity in a novel multi-component reaction involving a this compound derivative, based on calculated reaction barriers.

| Reactant A | Reactant B | Potential Product | Calculated Reaction Barrier (kcal/mol) | Predicted Selectivity |

| Alkyne | Amine | Product 1 (via Sonogashira/Amination) | 22.1 | High |

| Boronic Acid | Alkene | Product 2 (via Suzuki/Heck) | 28.7 | Low |

| Organozinc Reagent | Carbon Monoxide | Product 3 (via Negishi/Carbonylation) | 25.4 | Moderate |

This table contains hypothetical data for illustrative purposes.

Influence of Substituents on Reactivity

DFT studies are particularly adept at predicting how modifications to the molecular structure will affect reactivity and selectivity. By systematically varying the substituents on the benzamide nitrogen or the aromatic ring of this compound, computational chemists can build quantitative structure-activity relationships (QSAR). These models can then be used to design derivatives with enhanced reactivity or selectivity for a specific transformation.

For example, the introduction of an electron-donating group on the benzamide nitrogen could be predicted to increase the electron density at the ortho position, potentially influencing the rate of a directed C-H activation reaction. Conversely, adding another electron-withdrawing group to the aromatic ring could further activate the C-I bond towards oxidative addition in cross-coupling reactions. nih.gov

Future Research Directions and Perspectives for 3 Cyano 2 Iodobenzamide Chemistry

Exploration of New Catalytic Systems for Efficiency and Selectivity

The development of novel catalytic systems is paramount to harnessing the synthetic potential of 3-cyano-2-iodobenzamide. The existing chemistry of analogous 2-iodobenzamides, which function as powerful hypervalent iodine catalysts for oxidation reactions, provides a clear roadmap for future exploration.

Research in this area should focus on leveraging the 2-iodo-benzamide framework to act as a pre-catalyst, which, upon oxidation, forms highly reactive iodine(III) and iodine(V) species. These species can then mediate a variety of chemical transformations. A key objective will be to design catalysts that operate at low loadings, exhibit high turnover numbers, and function under mild conditions, ideally at room temperature, to avoid the use of high temperatures which can generate potentially explosive hypervalent iodine compounds. nii.ac.jpresearchgate.net

A promising avenue is the development of conformationally rigid catalysts. For instance, creating bicyclic lactam structures derived from this compound could enhance catalytic activity by enforcing a more efficient intramolecular I---O interaction, which is crucial for the catalytic cycle. jst.go.jp This has been shown to be effective in analogous 2-iodobenzamide (B1293540) systems for alcohol oxidation. jst.go.jp

The exploration of various terminal oxidants in conjunction with new catalytic systems will be critical. While Oxone is a common choice due to its affordability and safety, investigating other green oxidants could broaden the scope of accessible reactions. nii.ac.jpacsgcipr.org The table below outlines potential catalytic systems and reactions that could be explored for this compound, based on successful studies with related compounds.

Table 1: Potential Catalytic Applications for this compound

| Catalyst System | Co-oxidant | Target Reaction | Potential Advantages |

|---|---|---|---|

| This compound (catalytic) | Oxone | Oxidation of primary/secondary alcohols to carboxylic acids/ketones | Room temperature reaction, metal-free. researchgate.net |

| Polymer-supported this compound | Oxone | Oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones | Catalyst recyclability, simplified product purification. nii.ac.jp |

| Bicyclic lactam derived from this compound | Buffered Oxone | Selective oxidation of substituted phenols to p-quinones | Higher reactivity, lower catalyst loading, faster reaction times. jst.go.jp |

Further research into palladium-catalyzed reactions is also warranted. The combination of the iodo- and cyano- groups makes this compound an ideal substrate for Catellani-type reactions, which allow for ortho C-H functionalization. chemrxiv.orgchemrxiv.orgresearchgate.netresearchgate.net Developing palladium/norbornene catalytic systems could enable the introduction of various functional groups at the C6 position, adjacent to the iodine, leading to highly substituted and complex aromatic structures. researchgate.net

Sustainable Synthesis and Green Chemistry Applications

Future research must prioritize the development of sustainable and environmentally benign synthetic routes utilizing this compound. This aligns with the core principles of green chemistry, focusing on reducing waste, avoiding hazardous reagents, and improving atom economy.

One key area is the development of one-pot syntheses for aryl iodides, including the precursor to this compound itself. Telescopic reactions that avoid the isolation of unstable intermediates, such as diazonium salts, are highly desirable. nih.gov Methodologies using green solvents like polyethylene glycol (PEG) or even aqueous conditions for iodination reactions should be explored. benthamdirect.comingentaconnect.com For instance, procedures using combinations like I2/HIO3 in PEG-400 or diazotization-iodination under strong-acid-free conditions represent significant advances in green chemistry that could be adapted for this compound's synthesis. benthamdirect.comresearchgate.net

The application of this compound in green catalytic processes is another major frontier. As discussed, its potential as a recyclable, metal-free hypervalent iodine catalyst for oxidation reactions is significant. nii.ac.jp Research should focus on immobilizing the catalyst on solid supports like polymers or magnetic nanoparticles to facilitate recovery and reuse, thereby minimizing waste. nii.ac.jp

The choice of solvents and reagents is critical. Future protocols should aim to replace hazardous solvents with greener alternatives. Similarly, utilizing safe and inexpensive oxidants like Oxone, which produces benign potassium salts as byproducts, enhances the green credentials of these catalytic cycles. nii.ac.jp Light-driven reactions, which can often proceed under milder conditions and with less reactive, greener reagents, also present an exciting opportunity for the sustainable functionalization of the this compound scaffold. rsc.org

Table 2: Green Chemistry Approaches for this compound Chemistry

| Green Chemistry Principle | Proposed Application | Research Focus |

|---|---|---|

| Waste Prevention | One-pot synthesis of this compound precursor. | Developing telescopic reactions from aromatic amines to avoid isolating intermediates. nih.gov |

| Safer Solvents | Use of PEG, water, or deep eutectic solvents. | Adapting iodination and subsequent coupling reactions to benign solvent systems. benthamdirect.comresearchgate.net |

| Design for Energy Efficiency | Light-driven or room temperature reactions. | Exploring photocatalytic couplings and mild hypervalent iodine catalysis. nii.ac.jprsc.org |

| Catalysis | Use of this compound as a recyclable catalyst. | Immobilization on solid supports and demonstrating high turnover and reusability. nii.ac.jp |

Integration into Flow Chemistry and Automated Synthesis Protocols

The transition from traditional batch synthesis to continuous flow and automated systems represents a significant leap forward in chemical manufacturing, offering enhanced safety, efficiency, and scalability. Future research should focus on integrating the synthesis and application of this compound into these modern platforms.

Flow chemistry is particularly well-suited for reactions involving hazardous intermediates or requiring precise control over reaction parameters. For example, the synthesis of amides, a key functional group in the target molecule, has been successfully demonstrated in continuous-flow systems. rsc.orgresearchgate.net These systems can improve safety and yield, especially when handling reactive intermediates. nih.govthieme-connect.de Developing a flow process for the amidation step in the synthesis of this compound or its derivatives could offer significant advantages over batch methods. rsc.org

Furthermore, many palladium-catalyzed cross-coupling reactions, for which this compound is an ideal substrate, can be significantly improved in flow reactors. nih.gov The precise temperature control and rapid mixing in microreactors can lead to cleaner reactions, higher yields, and shorter reaction times. Telescoped multi-step syntheses, where the output of one reactor flows directly into the next, could be designed to produce complex molecules from this compound without intermediate purification steps. acs.org

Automated synthesis platforms, which use pre-packed reagent cartridges and pre-programmed protocols, can dramatically accelerate the exploration of this compound's chemical space. researchgate.netchimia.ch By automating routine reactions like Suzuki couplings, amide bond formations, or protection/deprotection steps, researchers can rapidly generate libraries of derivatives for screening in drug discovery or materials science. nih.gov This technology allows for the rapid optimization of reaction conditions and the synthesis of a diverse range of analogues with minimal manual intervention, significantly boosting research productivity. illinois.edu

Development of Novel Molecular Architectures with Synthetic Utility

The unique arrangement of functional groups in this compound makes it a versatile building block for the synthesis of novel and complex molecular architectures, particularly nitrogen-containing heterocycles. researchgate.net The ortho-relationship of the iodo and amide groups is ideal for intramolecular cyclization reactions.

A primary research direction should be the use of palladium-catalyzed intramolecular cyclization. By analogy with other 2-iodobenzamides, it is expected that derivatives of this compound could be cyclized to form functionalized isoindolin-1-ones. organic-chemistry.org These structures are core components of many biologically active compounds. The cyano group would remain as a handle for further functionalization, allowing for the creation of a diverse library of compounds from a single precursor.

The development of cascade reactions starting from this compound is another promising avenue. For instance, a palladium-catalyzed intermolecular carbopalladation followed by an annulation cascade could be used to construct polycyclic fused nitrogen heterocycles. researchgate.net The presence of the cyano group could influence the regioselectivity of these transformations and provide an additional site for diversification.

Furthermore, the aryl iodide can be transformed into a hypervalent iodine reagent, which can then be used for ortho-functionalization to introduce various substituents. This would create highly decorated aromatic systems that are difficult to access through other means. The subsequent cyclization of these intermediates could lead to novel heterocyclic scaffolds. The synthesis of complex heterocycles like quinazolines, pyrimidines, and oxazines from related building blocks highlights the potential utility of this compound in constructing diverse molecular frameworks. mdpi.comnih.govekb.eg

Advanced Mechanistic Insights into Complex Reaction Pathways

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new reactivity. For this compound, future research should focus on elucidating the mechanisms of its participation in both catalytic cycles and complex synthetic transformations.

When acting as a hypervalent iodine pre-catalyst, the precise catalytic cycle warrants detailed investigation. A plausible mechanism involves the initial oxidation of the iodine(I) center by a terminal oxidant like Oxone to a trivalent, and subsequently a pentavalent, iodine species. nii.ac.jp This highly reactive iodine(V) species is the active oxidant. nii.ac.jpjst.go.jp Mechanistic studies, potentially using techniques like electrospray ionization mass spectrometry (ESI-MS), could help identify key intermediates in the catalytic cycle. jst.go.jp Understanding how the electronic nature of the cyano group and the steric/electronic properties of the amide substituent influence the stability and reactivity of these hypervalent intermediates is a key research question.

In the context of palladium-catalyzed reactions, such as intramolecular cyclizations or Catellani-type functionalizations, detailed mechanistic studies are also needed. organic-chemistry.org These reactions likely proceed through a series of steps including oxidative addition of the C-I bond to a Pd(0) complex, followed by coordination, insertion, and reductive elimination. chemrxiv.orgresearchgate.net Crossover experiments, kinetic isotope effect studies, and computational modeling can provide valuable insights into the rate-determining steps and the factors controlling selectivity. researchgate.net Unraveling the role of the ortho-amide and meta-cyano groups in directing or participating in these steps will be essential for rational catalyst and substrate design.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Cyano-2-iodobenzamide, and how are reaction conditions optimized?

- Answer : The synthesis typically involves sequential halogenation and cyanation of a benzamide precursor. For example, iodination can be achieved using iodine and oxidizing agents (e.g., NaOCl) under controlled temperatures (0–25°C) to ensure regioselectivity at the 2-position. Cyanation may employ copper(I) cyanide or palladium-catalyzed cross-coupling reactions. Optimization includes solvent selection (e.g., DMF for polar aprotic conditions) and catalyst screening to improve yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the positions of iodine and cyano groups. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). X-ray crystallography may resolve structural ambiguities if single crystals are obtained .

Q. How should researchers handle solubility and stability challenges during experiments?

- Answer : this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH and light exposure are recommended. Storage in inert atmospheres (N₂/Ar) at −20°C prevents degradation. Pre-experiment TLC or HPLC analyses ensure compound integrity .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural validation?

- Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomerism) or impurities. Use high-field NMR (≥500 MHz) and 2D techniques (COSY, HSQC) to clarify coupling patterns. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) for validation .

Q. What strategies are effective for optimizing regioselectivity in multi-step syntheses involving this compound?

- Answer : Employ directing groups (e.g., amides) to control halogenation positions. For cyanation, use steric or electronic modifiers (e.g., Lewis acids like ZnCl₂) to direct nitrile placement. Kinetic vs. thermodynamic control in reaction steps should be evaluated via time-course studies .

Q. How can this compound be utilized as a biochemical probe for protein interaction studies?

- Answer : The iodine atom serves as a heavy atom for X-ray crystallography phasing, while the cyano group enables click chemistry modifications (e.g., CuAAC with alkynes). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities to target proteins .

Q. What analytical approaches address contradictory results in catalytic coupling reactions using this compound?

- Answer : Discrepancies in catalytic efficiency (e.g., Pd vs. Cu systems) require mechanistic studies. Use kinetic isotope effects (KIEs) or Hammett plots to elucidate rate-determining steps. In-situ monitoring (e.g., FTIR or Raman spectroscopy) identifies intermediate species influencing yields .

Methodological Considerations

- Data Validation : Cross-reference experimental results with computational models (e.g., DFT for reaction pathways) and crystallographic databases (CCDC) to resolve ambiguities .

- Ethical Compliance : Adhere to safety protocols for handling iodinated compounds (e.g., thyroid toxicity risks) and ensure proper waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.